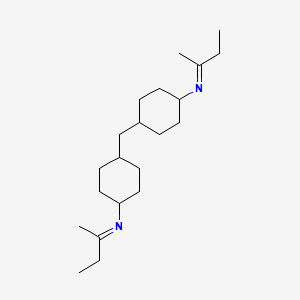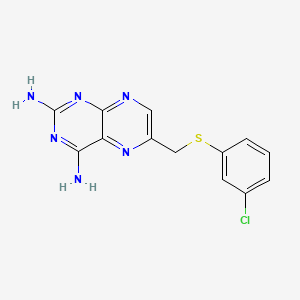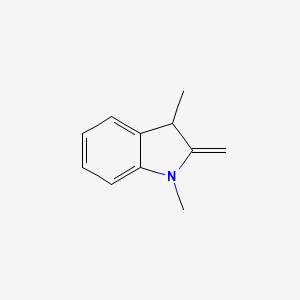
2-Acetyl-4-hydroxy-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-hydroxy-3-methoxybenzoic acid: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring an acetyl group at the second position, a hydroxy group at the fourth position, and a methoxy group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires reflux conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process typically includes purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-acetyl-4-oxo-3-methoxybenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4-hydroxy-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-4-hydroxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Acetyl-4-hydroxy-3-methoxybenzoic acid can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzoic acid (Vanillic acid): Lacks the acetyl group at the second position.
2-Hydroxy-3-methoxybenzoic acid (Isovanillic acid): Has a hydroxy group at the second position instead of an acetyl group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains an aldehyde group instead of an acetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
93762-15-3 |
|---|---|
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-acetyl-4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(11)8-6(10(13)14)3-4-7(12)9(8)15-2/h3-4,12H,1-2H3,(H,13,14) |
Clé InChI |
GMYHGDFFXVALJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1OC)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)












![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
